molecular formula C7H10N4O2S B13765856 N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide CAS No. 73038-05-8

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide

Cat. No.: B13765856
CAS No.: 73038-05-8
M. Wt: 214.25 g/mol
InChI Key: HJPPHOUPJHMQPC-UHFFFAOYSA-N
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Description

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidine with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide is unique due to its specific substitution pattern and the presence of both amino and formamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

73038-05-8

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

N-(4-amino-1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)formamide

InChI

InChI=1S/C7H10N4O2S/c1-11-6(13)4(9-3-12)5(8)10-7(11)14-2/h3H,8H2,1-2H3,(H,9,12)

InChI Key

HJPPHOUPJHMQPC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)N)NC=O

Origin of Product

United States

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